molecular formula C10H17NO3S B15318569 Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate

Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate

Cat. No.: B15318569
M. Wt: 231.31 g/mol
InChI Key: PDHQHUZIIQKLAJ-UHFFFAOYSA-N
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Description

Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3S and a molecular weight of 231.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a carboxylate ester group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with 3-(methylsulfanyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate: Characterized by the presence of a methylsulfanyl group.

    Methyl 1-[3-(ethylsulfanyl)propanoyl]pyrrolidine-2-carboxylate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    Methyl 1-[3-(methylsulfanyl)butanoyl]pyrrolidine-2-carboxylate: Similar structure but with a butanoyl moiety instead of a propanoyl moiety.

Uniqueness

Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, enhances its potential for oxidation and substitution reactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

methyl 1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H17NO3S/c1-14-10(13)8-4-3-6-11(8)9(12)5-7-15-2/h8H,3-7H2,1-2H3

InChI Key

PDHQHUZIIQKLAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)CCSC

Origin of Product

United States

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